An In-depth Technical Guide on the Physical Properties of 2-(3-Hydroxyadamantan-1-yl)acetic Acid and Its Analogs
An In-depth Technical Guide on the Physical Properties of 2-(3-Hydroxyadamantan-1-yl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-hydroxyadamantan-1-yl)acetic acid and its closely related derivatives. Due to the potential ambiguity of the nomenclature, this document addresses the most direct interpretation, 3-hydroxyadamantane-1-acetic acid , along with two other relevant compounds: 2-((3-hydroxyadamantan-1-yl)amino)acetic acid and (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid . The adamantane scaffold is a key building block in modern medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Core Compound: 3-Hydroxyadamantane-1-acetic acid
This compound is the most direct interpretation of the requested chemical name, where the acetic acid moiety is directly attached to the adamantane cage at position 1, and a hydroxyl group is at position 3.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 3-hydroxyadamantane-1-acetic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 17768-36-4 | [1] |
| Molecular Formula | C₁₂H₁₈O₃ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 125-129 °C | [1] |
| Boiling Point (Predicted) | 375.3 ± 15.0 °C | |
| Density | 1.329 g/cm³ | |
| pKa (Predicted) | 4.72 ± 0.10 | |
| Solubility | Soluble in methanol. |
Spectral Data
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¹H NMR: Expected signals would include a singlet for the methylene protons of the acetic acid group, broad multiplets for the adamantane cage protons, and a singlet for the hydroxyl proton.
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¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid, the carbon bearing the hydroxyl group, and the various carbons of the adamantane cage would be expected.
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FT-IR: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and C-H stretches of the adamantane cage.
Experimental Protocols
Synthesis of 3-Hydroxyadamantane-1-acetic acid from 1-Adamantaneacetic acid [2]
A general procedure for the synthesis involves the oxidation of 1-adamantaneacetic acid.
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Reaction Setup: A mixture of manganese dioxide (MnO₂) and 93% sulfuric acid (H₂SO₄) is prepared and pre-cooled to -30 °C.
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Addition of Starting Material: 1-Adamantaneacetic acid is added in batches to the cooled reaction mixture under vigorous stirring, ensuring the temperature does not exceed 25 °C.
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Reaction: The mixture is maintained at this temperature for a period of 0.5 to 24 hours.
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Work-up: The reaction is quenched by treating the mixture with cold water under an ice bath.
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Isolation: The resulting precipitate is collected by filtration and washed with a small amount of water and butan-1-ol.
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Extraction: The product is extracted with butan-1-ol. For some related adamantane derivatives, the pH may need to be adjusted to 3-4 with a 30% aqueous sodium hydroxide solution before extraction.
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Purification: The combined organic phases are washed sequentially with water, sodium bicarbonate solution, and water, and then dried by azeotropic distillation. The solvent is removed under reduced pressure, and the final product is purified by recrystallization.
Related Adamantane Derivatives
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid
This compound is a glycine derivative of 3-hydroxy-1-aminoadamantane and is known to be a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin.[3]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1032564-18-3 | [3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [3] |
| Molecular Weight | 225.28 g/mol | [3] |
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
This is a Boc-protected amino acid derivative that serves as a key intermediate in the synthesis of the DPP-4 inhibitor, Saxagliptin.[1]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 361442-00-4 | [1] |
| Molecular Formula | C₁₇H₂₇NO₅ | [1] |
| Molecular Weight | 325.4 g/mol | [1] |
| Melting Point | >230 °C (decomposes) | [1] |
Role of Adamantane Derivatives in Signaling Pathways
Specific signaling pathways directly involving 3-hydroxyadamantane-1-acetic acid are not well-documented in publicly available literature. However, the adamantane moiety is a well-established pharmacophore in drugs targeting the central nervous system, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is crucial for its neuroprotective effects.
The following diagram illustrates a generalized workflow for the screening of adamantane derivatives for neuroprotective activity via NMDA receptor antagonism.
Caption: Workflow for discovery of neuroprotective adamantane derivatives.
This workflow begins with the synthesis and characterization of novel adamantane compounds. These are then subjected to in vitro screening to assess their binding affinity to the NMDA receptor and their functional effect on neuronal cells, for instance, by measuring calcium influx. Promising candidates are then further evaluated for their pharmacokinetic properties and optimized through medicinal chemistry efforts to improve their therapeutic potential.




